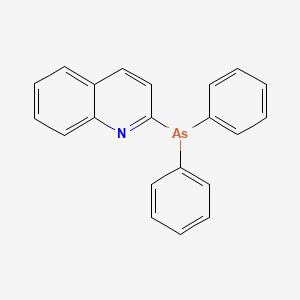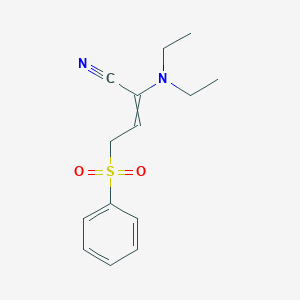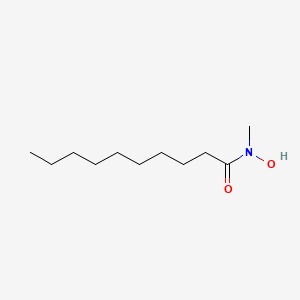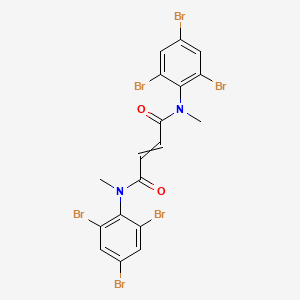
5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid is an organic compound that features a benzodioxole ring substituted with a chlorobenzoyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid typically involves multiple steps, including the formation of the benzodioxole ring and subsequent functionalization. One common method involves the reaction of 2-chlorobenzoyl chloride with a suitable precursor under controlled conditions to introduce the chlorobenzoyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, solvent extraction, and recrystallization to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzodioxole derivatives .
Aplicaciones Científicas De Investigación
5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzodioxole derivatives and chlorobenzoyl-substituted compounds. Examples include:
- 5-(2-Bromobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid
- 5-(2-Fluorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid
Uniqueness
What sets 5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorobenzoyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
91196-90-6 |
|---|---|
Fórmula molecular |
C16H11ClO5 |
Peso molecular |
318.71 g/mol |
Nombre IUPAC |
5-(2-chlorobenzoyl)-6-methyl-1,3-benzodioxole-2-carboxylic acid |
InChI |
InChI=1S/C16H11ClO5/c1-8-6-12-13(22-16(21-12)15(19)20)7-10(8)14(18)9-4-2-3-5-11(9)17/h2-7,16H,1H3,(H,19,20) |
Clave InChI |
GXAVAPLPXJTBML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C(=O)C3=CC=CC=C3Cl)OC(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)


![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)


![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)

